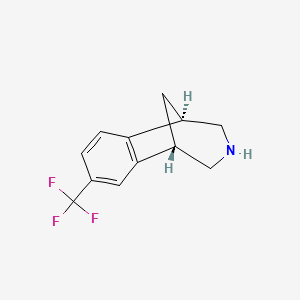
Crebinostat
Descripción general
Descripción
Crebinostat is a potent histone deacetylase (HDAC) inhibitor . It has IC50 values of 0.7 nM, 1.0 nM, 2.0 nM, and 9.3 nM for HDAC1, HDAC2, HDAC3, and HDAC6, respectively . It potently induces acetylation of both histone H3 and histone H4 and enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .
Synthesis Analysis
The synthesis of Crebinostat involves systematic modification of the structure of known HDAC inhibitors . The process includes the use of enzymatic assays to assess potency toward recombinant HDACs .Molecular Structure Analysis
Crebinostat shares the “cap-linker-zinc chelator” pharmacophore model . Although both are hydroxamic acids, Crebinostat differs from SAHA in the cap moiety and length of the aliphatic linker .Chemical Reactions Analysis
Crebinostat potently induces acetylation of both histone H3 and histone H4 . It also enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .Physical And Chemical Properties Analysis
Crebinostat has a molecular formula of C20H23N3O3 and a molecular weight of 353.41 .Aplicaciones Científicas De Investigación
Cognitive Enhancement
Crebinostat has been identified as a cognitive enhancer that affects genes critical to memory and enhances synaptogenesis . It has been used in research to understand the molecular and cellular mechanisms of neuroepigenetic regulation in health and disease .
Neuroepigenetic Regulation
Crebinostat plays a significant role in neuroepigenetic regulation. It has been used in studies focusing on the development of novel therapeutics for a wide range of central nervous system disorders, including cognitive disorders and depression .
Histone Deacetylase (HDAC) Inhibition
Crebinostat is a small molecule inhibitor of histone deacetylases (HDACs) . HDAC inhibitors have emerged as promising new therapeutic avenues for central nervous system (CNS) disorders .
Modulation of Chromatin-Mediated Neuroplasticity
Crebinostat has been found to modulate chromatin-mediated neuroplasticity . This makes it a valuable tool in the study of cognitive disorders involving aberrant neuroplasticity .
Enhancement of CREB-Regulated Transcription
Crebinostat has been found to enhance CREB (cAMP response element-binding protein)-regulated transcription . This has implications for the study of long-term memory formation and cognitive enhancement .
Research Tool in Aging-Related Cognitive Decline
Crebinostat has been used in research related to aging-related cognitive decline . It provides a novel probe to modulate chromatin-mediated neuroplasticity and suggests that pharmacological optimization of selective HDAC inhibitors may provide an effective therapeutic approach for human cognitive disorders .
Mecanismo De Acción
Mode of Action
Crebinostat interacts with its targets, the HDACs, by inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones H3 and H4 . Acetylation of histones is associated with gene activation, thus crebinostat modulates gene expression by altering the acetylation status of histones .
Biochemical Pathways
Crebinostat’s action on HDACs affects the regulation of gene expression and other mechanisms integral to neuroplasticity . It enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 (early growth response 1) . CREB is a cellular transcription factor that binds to certain DNA sequences called cAMP response elements (CRE), thereby increasing or decreasing the transcription of downstream genes .
Pharmacokinetics
It is noted that crebinostat has been systemically administered to mice for a ten-day period, suggesting that it has suitable bioavailability for in vivo studies .
Result of Action
Crebinostat’s action results in enhanced memory formation, as demonstrated in a hippocampus-dependent, contextual fear conditioning paradigm in mice . It also increases the density of synapsin-1 punctae along dendrites in cultured neurons . Synapsin-1 is a neuron-specific protein associated with the regulation of neurotransmitter release, indicating that crebinostat may influence synaptic plasticity .
Action Environment
Given that crebinostat’s effects have been observed in both in vitro (cell culture) and in vivo (mouse) models , it can be inferred that it is effective in different biological environments.
Direcciones Futuras
Propiedades
IUPAC Name |
N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVDBATQVVQFS-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crebinostat | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




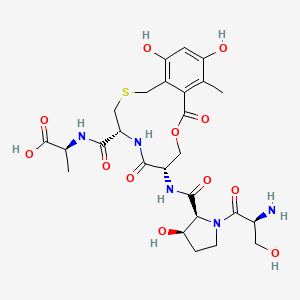


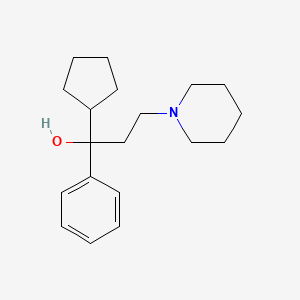
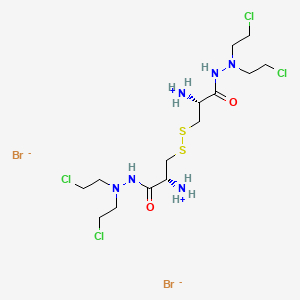
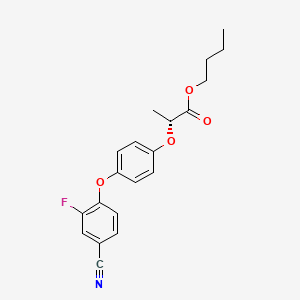


![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)

